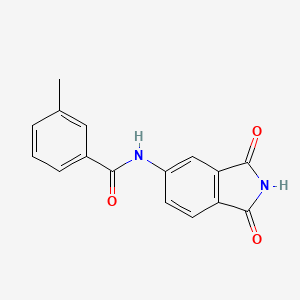![molecular formula C21H18N4O3 B2581141 苯甲酸2-[1-(2-甲基苯基)-4-氧代吡唑并[3,4-d]嘧啶-5-基]乙酯 CAS No. 895013-10-2](/img/structure/B2581141.png)
苯甲酸2-[1-(2-甲基苯基)-4-氧代吡唑并[3,4-d]嘧啶-5-基]乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate” is a synthetic compound with potential applications in the fields of pharmaceuticals and materials. It is a part of the pyrazolo[3,4-d]pyrimidine family .
Molecular Structure Analysis
The molecular structure of “Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a privileged scaffold in medicinal chemistry . The compound also contains a benzyl group and an acetate group.科学研究应用
抗菌和抗癌应用
抗菌活性
研究表明,已经合成了与苯甲酸2-[1-(2-甲基苯基)-4-氧代吡唑并[3,4-d]嘧啶-5-基]乙酯相关的衍生物,并对其抗菌特性进行了评估。具有吡唑并[3,4-d]嘧啶骨架的化合物显示出显着的抗菌活性,突出了它们作为开发新型抗菌剂候选物的潜力 (Deohate & Palaspagar, 2020)。此外,已经合成了新型的吡唑并嘧啶衍生物,证明了它们具有有希望的抗癌和抗 5-脂氧合酶活性,表明它们在癌症治疗中作为治疗剂的潜力 (Rahmouni 等人,2016)。
抗癌活性
吡唑并嘧啶衍生物的合成和生物学评估显示出显着的抗癌特性。这些发现对于开发新的癌症疗法至关重要,特别是针对特定癌细胞系的化合物,从而扩大了癌症治疗的治疗选择 (Rahmouni 等人,2016)。
杂环化合物合成
该化合物的骨架在杂环化合物的合成中至关重要,由于其复杂的结构和生物活性,杂环化合物在药物开发中至关重要。例如,吡唑并嘧啶的衍生物已经合成并进行了评估,显示出显着的生物活性。这强调了该化合物在创建具有潜在药物应用的新型分子的效用 (Deohate & Palaspagar, 2020)。
作用机制
Target of Action
Compounds with a pyrazolo[3,4-d]pyrimidine scaffold, like “Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate”, have been found to inhibit CDK2 (Cyclin-Dependent Kinase 2), a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
These compounds interact with CDK2, inhibiting its activity. This interaction can lead to alterations in cell cycle progression, potentially causing cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to the inhibition of cell proliferation, which is particularly relevant in the context of cancer treatment .
Result of Action
The primary result of the action of these compounds is the inhibition of cell proliferation. In the context of cancer treatment, this can lead to the reduction of tumor growth .
生化分析
Biochemical Properties
Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for the regulation of the cell cycle, and its inhibition can lead to the suppression of tumor cell growth. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate has been shown to interact with other biomolecules such as cyclin A2, forming a complex that further enhances its inhibitory activity .
Cellular Effects
The effects of Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), the compound exhibits cytotoxic activity, leading to reduced cell viability and induction of apoptosis . This compound influences cell function by disrupting cell signaling pathways that are essential for cell proliferation and survival. It also affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes .
Molecular Mechanism
At the molecular level, Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site, which blocks the enzyme’s activity and prevents the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest at the G1 phase, thereby halting cell proliferation. Additionally, the compound induces apoptosis by activating caspases, which are enzymes that play a key role in the execution of programmed cell death . The binding interactions with CDK2 and other biomolecules are critical for the compound’s inhibitory activity and its ability to modulate gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate have been observed to change over time. The compound demonstrates stability under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells for several days, with a gradual decrease in activity as the compound degrades . These temporal effects are important for understanding the compound’s potential as a therapeutic agent and for optimizing its storage and handling.
Dosage Effects in Animal Models
The effects of Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of determining the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects. Threshold effects have also been noted, where a certain dosage is required to achieve significant inhibition of tumor growth .
Metabolic Pathways
Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions such as oxidation and conjugation . Enzymes such as cytochrome P450 play a key role in the metabolism of this compound, converting it into various metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and for predicting potential drug interactions.
Transport and Distribution
Within cells and tissues, Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate is transported and distributed through several mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, and it is also transported by specific transporters and binding proteins . Once inside the cell, the compound accumulates in the cytoplasm and can be transported to the nucleus, where it exerts its effects on gene expression and cell cycle regulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDK2 and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy . The localization of the compound within the cell is essential for its ability to modulate cellular processes and exert its therapeutic effects.
属性
IUPAC Name |
benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-15-7-5-6-10-18(15)25-20-17(11-23-25)21(27)24(14-22-20)12-19(26)28-13-16-8-3-2-4-9-16/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALVWRSWMSAPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2581058.png)
![tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2581060.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2581061.png)
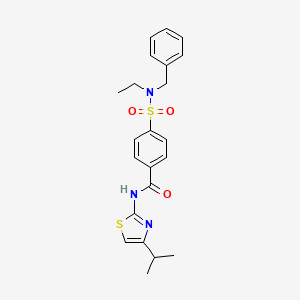
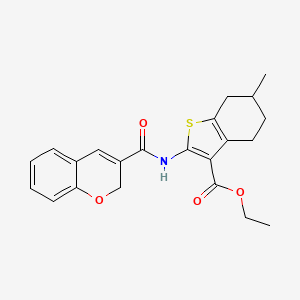
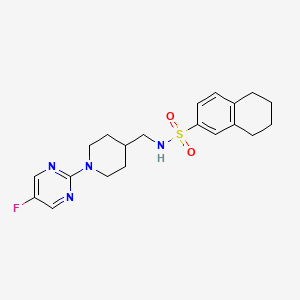


![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2581068.png)
![(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2581070.png)
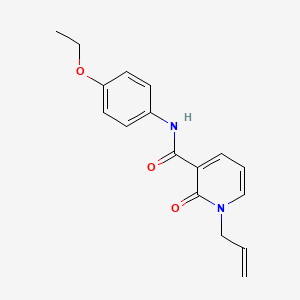
![1'-[3-(4-chloro-3-fluorophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2581074.png)
![N-(3-chloro-4-fluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2581075.png)
